molecular formula C10H20ClNO3 B2609915 Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride CAS No. 2445784-18-7

Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride

Cat. No.: B2609915
CAS No.: 2445784-18-7
M. Wt: 237.72
InChI Key: KOBXRIZTKUHQIW-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride typically involves the esterification of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Conditions may vary depending on the substituent being introduced

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis

    Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals or materials

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as:

    Enzyme Inhibition: Blocking the activity of specific enzymes

    Receptor Binding: Modulating the activity of receptors involved in cellular signaling

    Pathway Modulation: Influencing biochemical pathways to achieve a desired effect

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate: Without the hydrochloride component

    Methyl 2-(methylamino)-2-(oxan-3-yl)acetate: With a methyl ester instead of an ethyl ester

    Ethyl 2-(amino)-2-(oxan-3-yl)acetate: Without the methyl group on the amino moiety

Uniqueness

Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties. The presence of the hydrochloride component can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-3-14-10(12)9(11-2)8-5-4-6-13-7-8;/h8-9,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBXRIZTKUHQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCOC1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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